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molecular formula C9H12O2S2 B1630425 Methylthiomethyl p-tolyl sulfone CAS No. 59662-65-6

Methylthiomethyl p-tolyl sulfone

Cat. No. B1630425
M. Wt: 216.3 g/mol
InChI Key: XAARLLNXZJTFPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05011938

Procedure details

Dimethylsulfoxide (9.25 g, 118 mmol) and acetic anhydride (15.6 g, 153 mmol) were heated to 80° C. for 24 hours. The reaction solution was cooled to room temperature, then glacial acetic acid (90 ml), sodium acetate (9.7 g, 118 mmol) and sodium p-toluenesulfinate (31.6 g, 178 mmol, dried in vacuo overnight with P2O5 at 50° C.) were added. The mixture was heated to 100° C. for 24 hours. Brine (150 ml) was added and the solution was extracted with methylene chloride (5X, 100 ml). The organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give a gummy solid. The solid was recrystallized from 95% ethanol (3B) to yield 8.68 g of white crystals of (methylthio)(p-toluenesulfonyl)methane: m.p. 81°-83° C.
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Name
Brine
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
9.7 g
Type
reactant
Reaction Step Three
Name
sodium p-toluenesulfinate
Quantity
31.6 g
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH3:4])=O.C(OC(=O)C)(=O)C.C([O-])(=O)C.[Na+].[C:17]1([CH3:26])[CH:22]=[CH:21][C:20]([S:23]([O-:25])=[O:24])=[CH:19][CH:18]=1.[Na+]>[Cl-].[Na+].O.C(O)(=O)C>[CH3:1][S:2][CH2:4][S:23]([C:20]1[CH:21]=[CH:22][C:17]([CH3:26])=[CH:18][CH:19]=1)(=[O:25])=[O:24] |f:2.3,4.5,6.7.8|

Inputs

Step One
Name
Quantity
9.25 g
Type
reactant
Smiles
CS(=O)C
Name
Quantity
15.6 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Brine
Quantity
150 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Three
Name
Quantity
9.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
sodium p-toluenesulfinate
Quantity
31.6 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)[O-])C.[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 100° C. for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with methylene chloride (5X, 100 ml)
WASH
Type
WASH
Details
The organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a gummy solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from 95% ethanol (3B)

Outcomes

Product
Name
Type
product
Smiles
CSCS(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.68 g
YIELD: CALCULATEDPERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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